![molecular formula C11H12F3NO2 B1371689 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid CAS No. 1214098-81-3](/img/structure/B1371689.png)

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

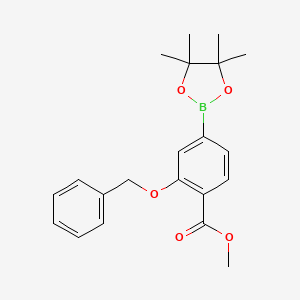

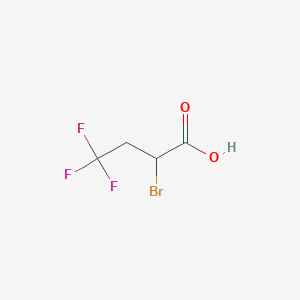

“2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid” is a compound with the molecular weight of 247.22 . This compound is used in various scientific studies, particularly in the field of chemistry .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, a series of methanol/water mixtures were prepared, ranging from relatively non-polar to polar . The compound was then conjugated to a number of thiol-reactive trifluoromethyl probes .Molecular Structure Analysis

The molecular structure of “2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid” is complex and involves several chemical elements. The compound’s InChI code is 1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17) .Chemical Reactions Analysis

The compound exhibits a range of chemical shifts when subjected to varying polarity conditions . In one study, it was found that the BTFMA tag exhibited a significantly greater range of chemical shift as a function of solvent polarity than did either BTFA or TFET .It has a molecular weight of 247.22 . The compound’s pKa and log D values establish it as a promising analogue of natural aliphatic amino acids .

Scientific Research Applications

-

Pharmaceutical Intermediate

-

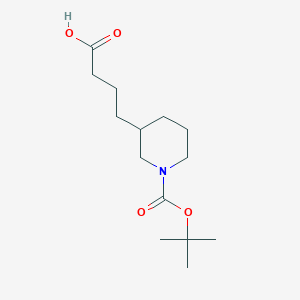

Synthesis of Fluorinated Polyimides

- Field : Material Science

- Application : A trifluoromethyl-substituted diamine monomer, which could potentially be derived from the given compound, was used in the synthesis of organosoluble and light-colored fluorinated polyimides .

- Method of Application : The synthesis involved nucleophilic substitution reactions .

- Results : The resulting fluorinated polyimides were organosoluble and light-colored .

-

Synthesis of Fluorinated Compounds

- Field : Organic Chemistry

- Application : This compound could potentially be used in the synthesis of other fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .

- Method of Application : The specific methods of application would depend on the final fluorinated compound being synthesized. Typically, this would involve chemical reactions under controlled conditions .

- Results : The outcomes would also depend on the final fluorinated compound. The effectiveness of the intermediate would be measured by its ability to contribute to the synthesis of the final product .

-

Reactant in Cross-Coupling Reactions

- Field : Organic Synthesis

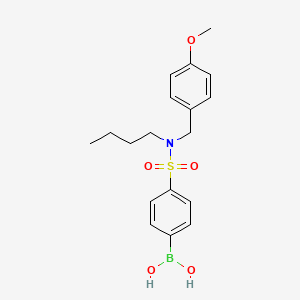

- Application : A trifluoromethyl-substituted compound, which could potentially be derived from the given compound, can be used as a reactant in various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions .

- Method of Application : The specific methods of application would depend on the type of cross-coupling reaction being performed. Typically, this would involve palladium-catalyzed reactions .

- Results : The outcomes would depend on the specific cross-coupling reaction. The effectiveness of the reactant would be measured by its ability to contribute to the desired cross-coupling product .

-

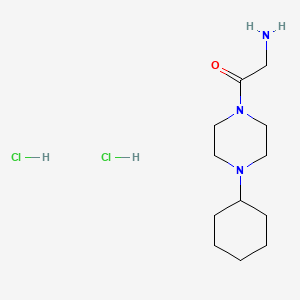

Active Pharmaceutical Intermediate

- Field : Pharmaceutical Industry

- Application : This compound is applied as an active pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is then used in the final synthesis steps .

- Method of Application : The specific methods of application would depend on the final pharmaceutical product being synthesized. Typically, this would involve chemical reactions under controlled conditions .

- Results : The outcomes would also depend on the final pharmaceutical product. The effectiveness of the intermediate would be measured by its ability to contribute to the synthesis of the final product .

-

Reactant in Cross-Coupling Reactions

- Field : Organic Synthesis

- Application : A trifluoromethyl-substituted compound, which could potentially be derived from the given compound, can be used as a reactant in various cross-coupling reactions . These include site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .

- Method of Application : The specific methods of application would depend on the type of cross-coupling reaction being performed. Typically, this would involve palladium-catalyzed reactions .

- Results : The outcomes would depend on the specific cross-coupling reaction. The effectiveness of the reactant would be measured by its ability to contribute to the desired cross-coupling product .

Safety And Hazards

properties

IUPAC Name |

2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOINSBLLXKDEJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

CAS RN |

1214098-81-3 |

Source

|

| Record name | 2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.